Tetrazine-Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

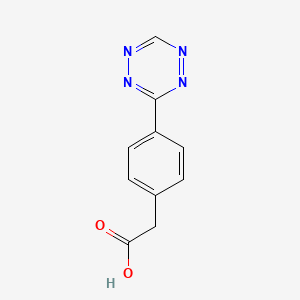

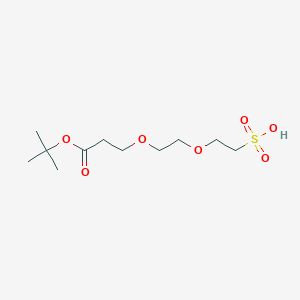

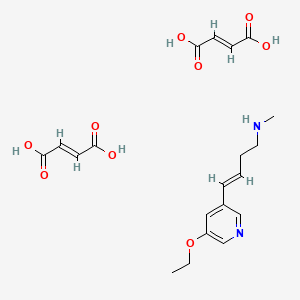

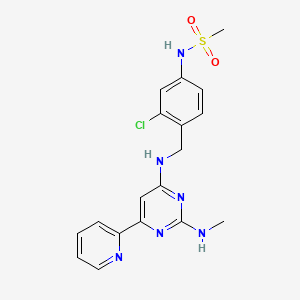

Tetrazine-Acid, also known as 4-(1,2,4,5-Tetrazin-3-yl)benzeneacetic acid, is a compound with the molecular formula C10H8N4O2 . It belongs to a special class of heterocyclic compounds and is a building block in the design of biologically important organic molecules . Tetrazine-Acid demonstrates exceptionally fast cycloaddition kinetics with trans-cyclooctene (TCO) as the dienophile . The chemical stability of tetrazines is substantially lower compared to methyltetrazines, thus requiring more careful selection of reagents and conditions for chemical transformation .

Synthesis Analysis

The synthesis of tetrazines can be achieved through various methods including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method . Notably, the triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

Molecular Structure Analysis

The molecular weight of Tetrazine-Acid is 216.20 g/mol . The InChI string representation of its structure is InChI=1S/C10H8N4O2/c15-9(16)5-7-1-3-8(4-2-7)10-13-11-6-12-14-10/h1-4,6H,5H2,(H,15,16) . The Canonical SMILES representation is C1=CC(=CC=C1CC(=O)O)C2=NN=CN=N2 .

Chemical Reactions Analysis

Tetrazine bioorthogonal reaction refers to inverse electron-demand Diels–Alder chemical reaction between tetrazine derivatives and various dienophiles . This technique was reported by two groups in 2008 independently .

Physical And Chemical Properties Analysis

Tetrazine-Acid has a molecular weight of 216.20 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of Tetrazine-Acid is 216.06472551 g/mol . The Topological Polar Surface Area is 88.9 Ų . It has a Heavy Atom Count of 16 .

Scientific Research Applications

Bioorthogonal Chemistry

Tetrazine-Acid has been used in bioorthogonal chemistry, a field that involves the use of non-natural molecules within living systems . Tetrazine-functionalized dyes are known to act as fluorogenic probes . The inverse electron demand Diels–Alder (iEDDA) reactions, which have fast kinetics and excellent specificity, have been particularly attractive in this field .

Fluorescence Imaging

Tetrazine-Acid has been used in fluorescence imaging, a technique used to visualize biological systems . Tetrazine-functionalized fluorogenic probes have been developed for this purpose . The preparation of these fluorescent bioprobes includes minimal perturbation of the original properties of the biomolecule and the synthetic molecule during their labelling .

Synthesis of Heterocyclic Compounds

Tetrazine-Acid is a building block in the synthesis of heterocyclic compounds . Both triazines and tetrazines are significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules .

Medicinal Applications

Tetrazine-Acid derivatives have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc . This makes them important in the field of medicinal chemistry .

Bioorthogonal Reactions with trans-Cyclooctene

Tetrazine-Acid demonstrates exceptionally fast cycloaddition kinetics with trans-cyclooctene (TCO) as the dienophile . These have been the fastest kinetics reported for a bioorthogonal reaction .

Other Practical Applications

Tetrazine-Acid has been used in various practical applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to these applications .

Mechanism of Action

Safety and Hazards

Tetrazine-Acid is classified as a self-reactive chemical . The hazard statement for Tetrazine-Acid is that heating may cause a fire . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . It should be disposed of in an approved waste disposal plant .

Future Directions

Tetrazine bioorthogonal reactions are particularly important and have increasing applications in various fields owing to their unique properties of easily controlled fluorescence or radiation off-on mechanism . This greatly facilitates the tracking of real signals without being disturbed by background . Future research directions include the development of new synthetic routes that provide easy access to substituted tetrazines with different reactivities . This would eliminate the classical solution-phase problems of mixtures of symmetrical and unsymmetrical tetrazines, with only a single final purification step required . This paves the way for the rapid synthesis of s-tetrazines with various applications in bioorthogonal chemistry and beyond .

properties

IUPAC Name |

2-[4-(1,2,4,5-tetrazin-3-yl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c15-9(16)5-7-1-3-8(4-2-7)10-13-11-6-12-14-10/h1-4,6H,5H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJKKTFIAUAYGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C2=NN=CN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrazine-Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester](/img/structure/B611240.png)

![ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate](/img/structure/B611247.png)